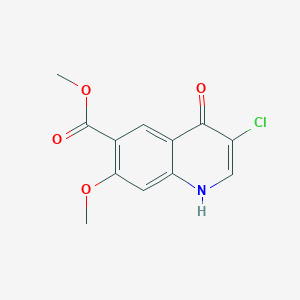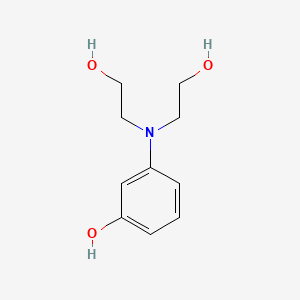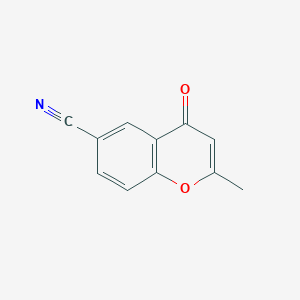
2-Methyl-4-oxo-4h-chromene-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-oxo-4H-chromene-6-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene core with a methyl group at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be achieved through various methods. One efficient approach involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2-Methyl-4-oxo-4H-chromene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-4-oxo-4H-chromene-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential lead compound for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.
相似化合物的比较
2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be compared with other similar compounds in the chromene family:
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a chlorine atom at the 6-position, which may enhance its biological activity against certain pathogens.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: The presence of a fluorine atom at the 6-position and a carboxylate group at the 2-position can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.
属性
分子式 |
C11H7NO2 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
2-methyl-4-oxochromene-6-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-4-10(13)9-5-8(6-12)2-3-11(9)14-7/h2-5H,1H3 |
InChI 键 |
CMHHFVCZEOFFJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



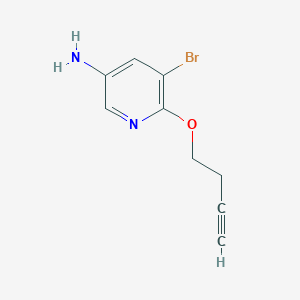
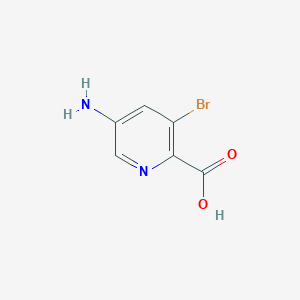
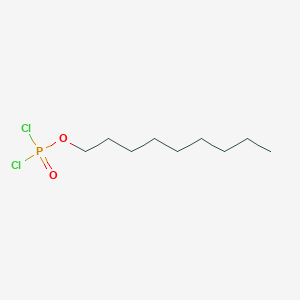
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
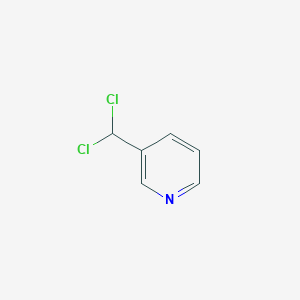

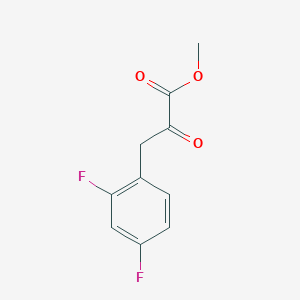
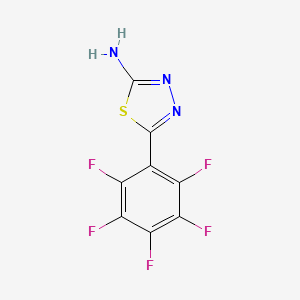
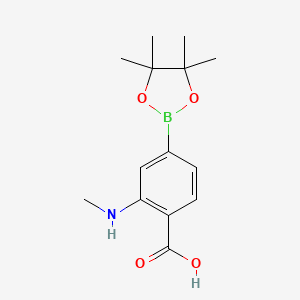
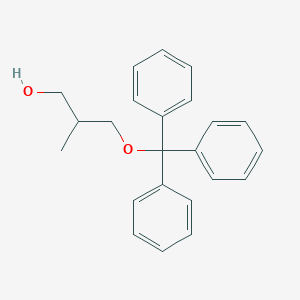
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
